molecular formula C21H26N2O5S B2668049 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide CAS No. 1171199-85-1

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2668049
CAS No.: 1171199-85-1
M. Wt: 418.51
InChI Key: RPVACOMENNPHKX-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline (THQ) core substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with a 4-propoxybenzenesulfonamide moiety. The THQ scaffold is widely studied in medicinal chemistry due to its conformational flexibility and ability to modulate biological targets such as opioid receptors and enzymes.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-3-13-28-18-8-10-19(11-9-18)29(25,26)22-17-7-6-16-5-4-12-23(20(16)14-17)21(24)15-27-2/h6-11,14,22H,3-5,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVACOMENNPHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the N-acylation of amides using methoxyacetyl chloride and a suitable amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified THQ Substituents

Compound 3i (R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide

  • Key Differences :
    • Replaces the 4-propoxybenzenesulfonamide with a tert-butyl sulfamide group.
    • Introduces a benzyl substituent at the 6-position of the THQ core.
  • Synthesis : Achieved a moderate yield of 62.7% via a multi-step procedure involving coupling reactions .
  • However, the tert-butyl sulfamide reduces hydrogen-bonding capacity compared to the aromatic sulfonamide in the target compound .

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

  • Key Differences: Replaces the THQ core with a tetrahydroisoquinoline (THIQ) system. Substitutes the 2-methoxyacetyl group with a trifluoroacetyl moiety. Features a fluorophenyl ring with a cyclopropylethyl chain.
  • Synthesis : Requires chlorosulfonation and coupling steps at 60°C, yielding a crystalline product after recrystallization. The trifluoroacetyl group enhances electrophilicity, which may influence enzyme inhibition (e.g., acyl-CoA transferases) .
  • Pharmacokinetics : The fluorine atom and cyclopropylethyl chain likely improve metabolic resistance but reduce aqueous solubility compared to the propoxy group in the target compound .

Functional Group Impact on Activity

Property Target Compound Compound 3i THIQ Analogue
Core Structure Tetrahydroquinoline (THQ) Tetrahydroquinoline (THQ) Tetrahydroisoquinoline (THIQ)
1-Position Substituent 2-Methoxyacetyl 2-Methoxyacetyl Trifluoroacetyl
7/6-Position Group 4-Propoxybenzenesulfonamide tert-Butyl sulfamide Fluorophenyl sulfonamide
Synthetic Yield Not explicitly reported 62.7% Not explicitly reported
Solubility Moderate (propoxy enhances hydrophilicity) Low (tert-butyl reduces polarity) Low (fluorophenyl increases lipophilicity)
Biological Target Putative MOR modulator (inferred) Mixed-efficacy MOR agonist/antagonist Acyl-CoA monoacylglycerol acyltransferase inhibitor

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on available research.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core combined with methoxyacetyl and sulfonamide functional groups. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S. The synthesis typically involves several steps, starting from commercially available precursors. A common synthetic route includes:

  • Acylation of 2-methoxyacetic acid to form 2-methoxyacetyl chloride.
  • Reaction with 1,2,3,4-tetrahydroquinoline in the presence of a base.
  • Sulfonation with an appropriate sulfonyl chloride to yield the final product.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The sulfonamide group can inhibit enzyme activity by mimicking substrate structures.
  • Receptor Modulation: The compound may influence neurotransmitter receptors due to the tetrahydroquinoline moiety's structural similarity to known ligands.
  • Calcium Channel Interaction: Similar compounds have been shown to modulate calcium channels, suggesting potential cardiovascular applications.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties . Preliminary studies have shown:

  • Inhibition of Tumor Growth: In vitro assays demonstrate significant cytotoxic effects on various cancer cell lines.
  • Mechanistic Insights: The compound may induce apoptosis through modulation of apoptotic pathways and inhibition of cell proliferation.

Data Table: Biological Activities

Biological ActivityObserved EffectReference
AnticancerSignificant cytotoxicity
Anti-inflammatoryModulation of inflammatory pathways
Neurotransmitter modulationPotential interaction with dopamine receptors

Case Study 1: Anticancer Activity

A study involving the treatment of breast cancer cell lines with this compound revealed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was assessed for its anti-inflammatory properties using a murine model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with varying doses of the compound.

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